molecular formula C16H15F3N6S B2853174 N-{thieno[3,2-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine CAS No. 2034538-06-0

N-{thieno[3,2-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine

Cat. No. B2853174
CAS RN: 2034538-06-0
M. Wt: 380.39
InChI Key: SKYFHBKHQQBZRD-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as n-phenylureas . It’s a light brick red powder .


Synthesis Analysis

In one synthesis approach, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . Heating thiophene-2-carboxamides in formic acid afforded thieno[3,2-d]pyrimidin-4-ones .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a phenyl group linked to one nitrogen atom of a urea group .


Chemical Reactions Analysis

The yield of the reaction was 55%, and the 1H NMR spectrum showed various peaks, indicating the presence of different types of hydrogen atoms in the molecule .


Physical And Chemical Properties Analysis

The compound is a light brick red powder with a melting point greater than 230°C . The 1H NMR spectrum provides information about the types of hydrogen atoms present in the molecule .

Scientific Research Applications

Synthesis and Characterization

  • A systematic investigation on the synthesis and characterization of substituted tricyclic compounds related to thieno[2,3-d]pyrimidine derivatives has shown significant anti-bacterial and anti-fungal activities. These compounds were synthesized using piperidin-4-one Hydrochloride and benzenesulfonyl chloride, demonstrating their potential in antimicrobial applications (Mittal, Sarode, & Vidyasagar, 2011).

Biological Activities

  • Research has demonstrated the antianaphylactic activity of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines, highlighting the therapeutic potential of thieno[3,2-d]pyrimidin-4-yl derivatives in treating allergies and inflammation. These compounds were synthesized by reacting 3-amino-thieno[2,3-b]pyridine-2-carboxylic acids with various amines (Wagner, Vieweg, Prantz, & Leistner, 1993).

Antimicrobial and Antifungal Studies

  • A novel series of thieno[2,3-d]pyrimidin-4-one derivatives with annelated bridgehead nitrogen heterocycles was synthesized, showing good in vitro antibacterial and antifungal activities. This suggests their potential as new therapeutic agents for treating microbial infections (Gaber & Moussa, 2011).

Antiproliferative Activity

  • The synthesis of new pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones and their evaluation for antiproliferative activity against cancer cell lines have been reported. These compounds showed promise as cytotoxic agents, inducing apoptotic cell death in treated cells, which is crucial for cancer therapy (Atapour-Mashhad et al., 2017).

Antioxidant Activity

  • A study on the synthesis of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives revealed significant radical scavenging activities, indicating their potential as antioxidants. The presence of electron-donating substituents enhanced their activity, suggesting their utility in preventing oxidative stress-related diseases (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

properties

IUPAC Name

N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]thieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N6S/c17-16(18,19)12-7-13(22-9-21-12)25-4-1-10(2-5-25)24-15-14-11(3-6-26-14)20-8-23-15/h3,6-10H,1-2,4-5H2,(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYFHBKHQQBZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=NC=NC3=C2SC=C3)C4=NC=NC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{thieno[3,2-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine

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